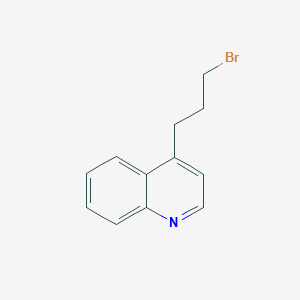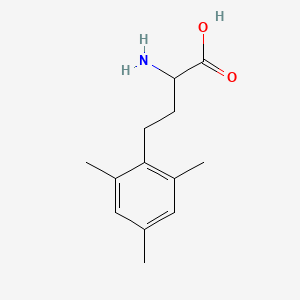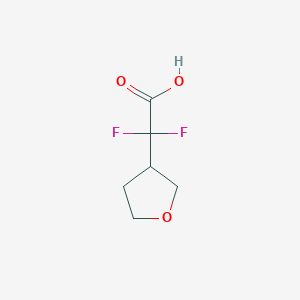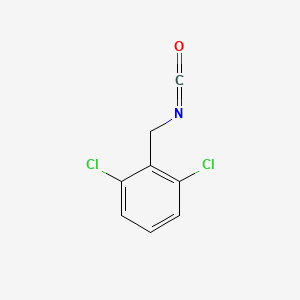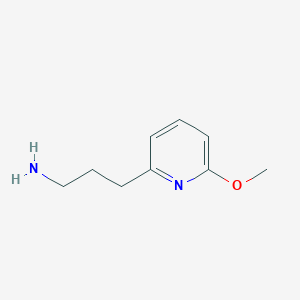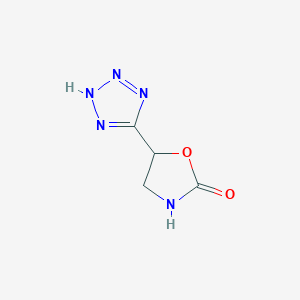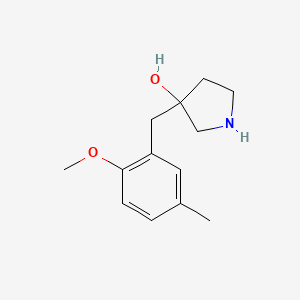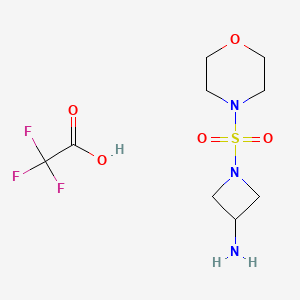
2-(2,4-Dichlorophenoxy)-3-methoxypropanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichlorophenoxy)-3-methoxypropanoic acid is an organic compound that belongs to the class of phenoxy herbicides. These compounds are known for their ability to mimic natural plant hormones, leading to uncontrolled growth and eventual death of the target plants. This particular compound is used primarily as a herbicide to control broadleaf weeds in various agricultural settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-3-methoxypropanoic acid typically involves the following steps:
Chlorination of Phenol: Phenol is chlorinated to produce 2,4-dichlorophenol.
Etherification: The 2,4-dichlorophenol is then reacted with 3-methoxypropanoic acid under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(2,4-dichlorophenoxy)-3-methoxypropanoic acid involves large-scale chlorination and etherification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Typically, the process involves:
Chlorination: Using chlorine gas in the presence of a catalyst.
Etherification: Conducted in a solvent such as toluene or xylene, with a base like sodium hydroxide to facilitate the reaction.
化学反応の分析
Types of Reactions
2-(2,4-Dichlorophenoxy)-3-methoxypropanoic acid undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form various chlorinated phenolic compounds.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Produces chlorinated phenols and quinones.
Reduction: Leads to the formation of less chlorinated phenols.
科学的研究の応用
2-(2,4-Dichlorophenoxy)-3-methoxypropanoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of phenoxy herbicides.
Biology: Investigated for its effects on plant growth and development.
Medicine: Explored for potential therapeutic applications due to its ability to modulate plant hormone pathways.
Industry: Widely used in agriculture to control broadleaf weeds, improving crop yields and quality.
作用機序
The compound exerts its effects by mimicking the natural plant hormone auxin. When applied to plants, it disrupts normal growth processes by:
Activation of Auxin Receptors: Binds to auxin receptors, leading to uncontrolled cell division and growth.
Disruption of Cellular Processes: Alters the actin cytoskeleton, increases the synthesis of abscisic acid and ethylene, and generates reactive oxygen species.
Plant Death: The cumulative effect of these disruptions leads to abnormal growth, senescence, and eventual death of the plant.
類似化合物との比較
2-(2,4-Dichlorophenoxy)-3-methoxypropanoic acid is similar to other phenoxy herbicides such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mechanism of action.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with additional chlorine atoms, leading to different environmental and biological properties.
Dichlorprop: A chlorophenoxy herbicide with a similar structure and function.
Uniqueness
What sets 2-(2,4-dichlorophenoxy)-3-methoxypropanoic acid apart is its specific substitution pattern, which can lead to unique interactions with plant hormone pathways and potentially different environmental behaviors compared to other phenoxy herbicides.
特性
分子式 |
C10H10Cl2O4 |
|---|---|
分子量 |
265.09 g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)-3-methoxypropanoic acid |
InChI |
InChI=1S/C10H10Cl2O4/c1-15-5-9(10(13)14)16-8-3-2-6(11)4-7(8)12/h2-4,9H,5H2,1H3,(H,13,14) |
InChIキー |
UMLOEDKTWXWYHA-UHFFFAOYSA-N |
正規SMILES |
COCC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



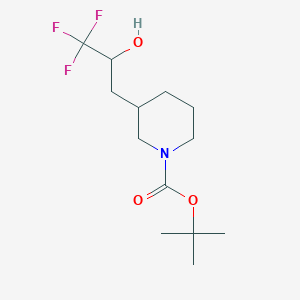
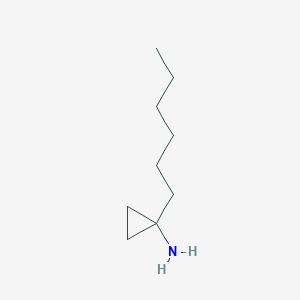
![3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B13605363.png)

